(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide
Description
(2S)-2-Chloro-N-[(1R)-1-phenylethyl]propanamide is a chiral amide derivative characterized by a propanamide backbone substituted with a chlorine atom at the (S)-configured C2 position and an (R)-1-phenylethylamine moiety at the nitrogen.
Properties
IUPAC Name |
(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGXOZATHLLEEQ-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@H](C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide can be achieved through several methods. One common approach involves the reaction of (2S)-2-chloropropanoic acid with (1R)-1-phenylethylamine under appropriate conditions to form the desired amide. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro group, leading to the formation of various derivatives.
Reduction Reactions: Reduction of the amide group can yield the corresponding amine.
Oxidation Reactions: Oxidation of the phenyl group can produce various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of oxidized phenyl derivatives.
Scientific Research Applications
Chemistry:
Stereochemical Studies: The compound’s chiral centers make it valuable for studying stereochemical effects in various reactions.
Catalysis: It can be used as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Protein Binding Studies: Useful in studying protein-ligand interactions.
Medicine:
Drug Development: Potential precursor for the synthesis of chiral drugs.
Pharmacological Studies: Investigated for its biological activity and potential therapeutic applications.
Industry:
Material Science: Used in the synthesis of chiral materials for advanced applications.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Stereochemical Effects
Substituent Variations
(2S)-2-Phenyl-N-[(1R)-1-Phenylethyl]propanamide (B7U) Key Difference: Chlorine at C2 is replaced with a phenyl group. The absence of chlorine reduces electron-withdrawing effects, altering acidity and hydrogen-bonding capacity . Molecular Formula: C₁₇H₁₉NO vs. C₁₁H₁₃ClNO for the target compound.
(2S)-2-[4-(2-Methylpropyl)phenyl]-N-[(1R)-1-Phenylethyl]propanamide
- Key Difference : Addition of a 4-isobutylphenyl group at C2.
- Impact : Increased hydrophobicity and steric hindrance may reduce solubility but improve lipid membrane penetration. This analog is used as a reference material for diastereomer separation studies .
2-Chloro-N-(2,2,2-Trifluoroethyl)propanamide
- Key Difference : (R)-1-Phenylethylamine is replaced with a trifluoroethyl group.
- Impact : The trifluoroethyl group introduces strong electron-withdrawing effects, lowering the pKa of the amide NH and enhancing metabolic stability. Molecular weight is reduced (189.56 vs. 209.68 for the target compound) .
Backbone Modifications
2-Chloro-N-(1-Phenylethyl)acetamide Key Difference: Propanamide backbone shortened to acetamide. Impact: Reduced conformational flexibility may limit binding to larger active sites. The shorter chain decreases molecular weight (C₁₀H₁₁ClNO vs. C₁₁H₁₃ClNO) and alters pharmacokinetics .
Physicochemical Properties
- Key Trends: Bulky substituents (e.g., benzyl, isobutylphenyl) increase melting points and reduce solubility.
Biological Activity
(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide is a chiral compound that has garnered attention due to its potential biological activities. This compound, which features a chloro group at the second carbon position of the propanamide backbone and a phenylethyl substituent at the nitrogen atom, may interact with various biological targets, particularly in the context of medicinal chemistry and drug development.
The molecular formula of this compound is C11H14ClNO, with a molecular weight of approximately 211.69 g/mol. Its structural characteristics contribute to its unique reactivity and potential interactions with biological systems.
The mechanism of action for this compound is believed to involve interactions with specific molecular targets, particularly opioid receptors. As a structural analog of certain fentanyl derivatives, it may exhibit analgesic effects through these interactions.
Analgesic Properties
Research indicates that this compound may function as an analgesic agent. Its structural similarity to known opioids suggests that it could bind to opioid receptors, potentially leading to pain relief. This aspect is particularly relevant in the development of new analgesics aimed at improving efficacy while minimizing side effects associated with traditional opioids.
Case Studies and Research Findings
Several studies have explored compounds related to this compound, providing insights into its biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
